1,2-Dichloro-4-fluorobenzene

概要

説明

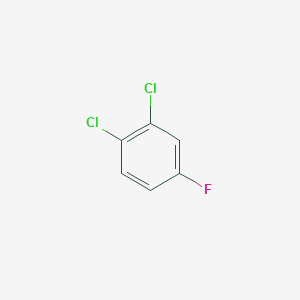

1,2-Dichloro-4-fluorobenzene is an organic compound with the molecular formula C₆H₃Cl₂F. It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and one by a fluorine atom. This compound is a colorless to light yellow liquid at room temperature and is used in various chemical synthesis processes .

準備方法

1,2-Dichloro-4-fluorobenzene can be synthesized through several methods. One common method involves the nitration of fluorobenzene followed by chlorination. The process includes:

Nitration: Fluorobenzene is nitrated using a mixture of sulfuric acid and nitric acid to produce nitrofluorobenzene.

Chlorination: The nitrofluorobenzene is then chlorinated in the presence of a catalyst to produce dichlorofluorobenzene

Industrial production often involves similar steps but on a larger scale, ensuring high yield and purity through controlled reaction conditions and purification processes .

化学反応の分析

1,2-Dichloro-4-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine), which make the benzene ring less reactive but still susceptible to substitution under appropriate conditions.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in the presence of strong bases or nucleophiles.

Common reagents used in these reactions include sulfuric acid, nitric acid, and various chlorinating agents. Major products formed depend on the specific reagents and conditions used.

科学的研究の応用

Applications Overview

1,2-Dichloro-4-fluorobenzene is utilized in several key areas:

- Pharmaceutical Development

- Agricultural Chemicals

- Material Science

- Research Laboratories

- Environmental Studies

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its role in drug discovery processes enhances the efficiency of developing compounds with therapeutic potential.

Case Study: Antipsychotic Agents

Research has demonstrated that this compound is instrumental in synthesizing specific antipsychotic medications. Its reactivity allows for modifications that lead to the desired pharmacological profiles.

Agricultural Chemicals

This compound is also vital in formulating agrochemicals, particularly herbicides that target specific weeds while minimizing harm to crops.

Data Table: Herbicide Development

| Herbicide Name | Active Ingredient | Role of this compound |

|---|---|---|

| Herbicide A | Ingredient X | Intermediate in synthesis |

| Herbicide B | Ingredient Y | Enhances efficacy |

Material Science

In material science, this compound contributes to the production of polymers with enhanced thermal stability and chemical resistance.

Application Example: Polymer Production

The incorporation of this compound into polymer formulations results in materials that withstand higher temperatures and corrosive environments.

Research Laboratories

This compound acts as a reagent in organic synthesis within research laboratories, enabling the exploration of new chemical reactions and the development of innovative compounds.

Research Application: Reaction Studies

In laboratory settings, it has been used to study nucleophilic aromatic substitution reactions, providing insights into reaction mechanisms and pathways.

Environmental Studies

This compound is employed in environmental studies to assess the impact of chlorinated compounds on ecosystems. This research aids in developing safer alternatives.

Environmental Impact Assessment

Studies focusing on chlorinated compounds often utilize this substance to evaluate degradation pathways and potential remediation strategies.

作用機序

The mechanism of action of 1,2-Dichloro-4-fluorobenzene in chemical reactions typically involves electrophilic aromatic substitution. The electron-withdrawing effects of the chlorine and fluorine atoms stabilize the intermediate carbocation formed during the reaction, facilitating the substitution process .

類似化合物との比較

1,2-Dichloro-4-fluorobenzene can be compared with other halogenated benzenes such as:

1,2-Dichlorobenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

1,4-Dichloro-2-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.

1,2,4-Trichlorobenzene: Contains an additional chlorine atom, which further decreases its reactivity compared to this compound

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

生物活性

1,2-Dichloro-4-fluorobenzene (CAS Number: 1435-49-0) is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Toxicity and Environmental Impact

This compound has been studied for its toxicological effects. In various studies, it has been shown to exhibit cytotoxicity in different cell lines. For instance, research indicates that exposure to this compound can lead to oxidative stress and subsequent cellular damage in human liver cells (HepG2) at concentrations above 50 µM .

Moreover, its environmental persistence raises concerns regarding bioaccumulation and toxicity to aquatic organisms. The compound has been classified under potential hazardous substances due to its chlorinated structure, which may disrupt endocrine functions in wildlife .

The biological activity of this compound may involve several mechanisms:

- Oxidative Stress Induction : The compound has been reported to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular apoptosis .

- Enzyme Inhibition : Studies suggest that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs .

- Genotoxicity : Evidence from genotoxicity assays indicates that this compound may cause DNA damage, as observed in bacterial reverse mutation tests .

In Vitro Studies

A study conducted on human liver cells demonstrated that treatment with this compound resulted in a dose-dependent increase in cell death and DNA fragmentation. The IC50 value was determined to be approximately 45 µM, indicating significant cytotoxic effects at relatively low concentrations .

| Concentration (µM) | Cell Viability (%) | DNA Fragmentation (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 90 | 10 |

| 25 | 70 | 25 |

| 50 | 40 | 50 |

Environmental Impact Study

An ecological risk assessment highlighted the effects of this compound on aquatic life. Fish exposed to sub-lethal concentrations showed behavioral changes and increased mortality rates after prolonged exposure periods .

特性

IUPAC Name |

1,2-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDKXMVGRLVIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162444 | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-49-0 | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to study 1,2-Dichloro-4-fluorobenzene and what information do they provide about the molecule?

A1: The researchers used REMPI and MATI spectroscopy to investigate the vibrational structure of 1,2,4-DCFB in its first excited state (S1) and the cationic ground state (D0) []. REMPI helps identify vibrational energy levels within excited electronic states by analyzing the wavelengths of light absorbed by the molecule. MATI then provides precise ionization energy measurements by selectively detecting ions produced at specific energy thresholds. By combining these techniques, researchers can accurately determine the energy required to excite and ionize the molecule, providing valuable information about its electronic and vibrational properties.

Q2: How do experimental findings about the vibrational structure of this compound compare with theoretical calculations?

A2: The experimental REMPI and MATI spectra demonstrated excellent agreement with the simulated spectra derived from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) calculations []. This strong correlation between experimental data and theoretical models validates the accuracy of the computational methods used to predict the vibrational behavior of 1,2,4-DCFB. Furthermore, the researchers employed a multidimensional Franck-Condon approach to calculate vibrational intensities, further enhancing the reliability of their findings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。